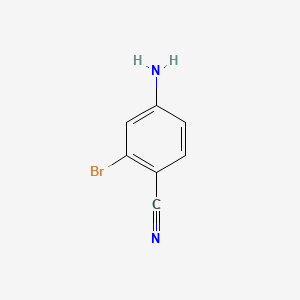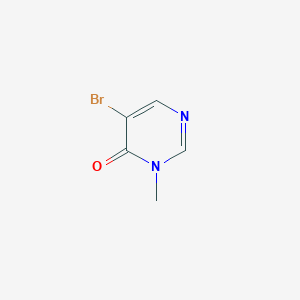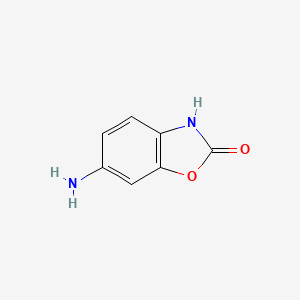
(3R,5R)-3,5-dimethylmorpholine
Overview
Description
(3R,5R)-3,5-dimethylmorpholine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Development of Pharmaceutical Compounds
(3R,5R)-3,5-dimethylmorpholine and its derivatives have been extensively utilized in the synthesis of pharmaceutical compounds. Harrison et al. (2001) described the development of a neurokinin-1 receptor antagonist, highlighting the use of a morpholine derivative in its structure for clinical efficacy in emesis and depression. This showcases the role of morpholine derivatives in enhancing the solubility and bioavailability of pharmaceutical compounds (Harrison et al., 2001).
Chemical Synthesis and Molecular Structure Studies
Morpholine derivatives, including this compound, have been central to various chemical synthesis and molecular structure studies. For instance, Dave and Sasaki (2004) demonstrated the enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines, which are considered promising candidates for the C(2)-symmetric class of chiral reagents. Their synthesis process highlights the versatility and importance of morpholine derivatives in organic synthesis (Dave & Sasaki, 2004).
Material Science and Nanotechnology
In the field of material science and nanotechnology, morpholine derivatives have found applications in the development of novel materials. Martín‐Ramos et al. (2013) synthesized novel erbium(III) complexes using 2,6-dimethyl-3,5-heptanedione and different N,N-donor ligands. These complexes showed potential for applications in sol–gel and polymer-based waveguides and optical amplifiers, indicating the utility of morpholine derivatives in advanced material synthesis (Martín‐Ramos et al., 2013).
Analytical and Structural Chemistry
Morpholine derivatives are also used in analytical and structural chemistry. Mawad et al. (2010) explored the synthesis and crystal structure of various morpholine derivatives, providing valuable insights into their chemical properties and potential applications in chemical analysis and structure elucidation (Mawad et al., 2010).
Properties
IUPAC Name |
(3R,5R)-3,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348919 | |
| Record name | (3R,5R)-3,5-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591779-91-8 | |
| Record name | (3R,5R)-3,5-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
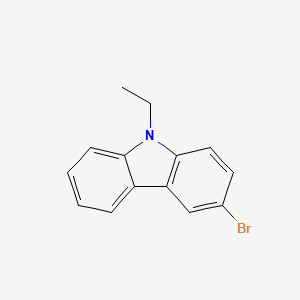
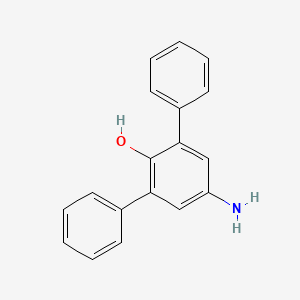
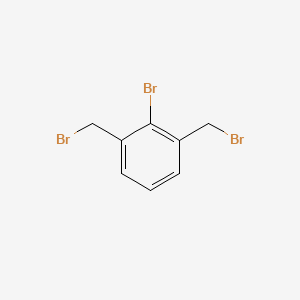
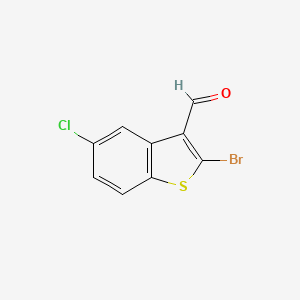

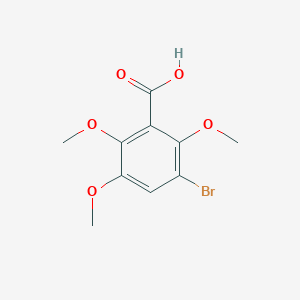
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

